

# Application Notes and Protocols for Sequencing Nucleic Acids Containing Isoguanine

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isoguanine** (isoG) is a purine analog that forms a non-natural base pair with isocytosine or 5-methylisocytosine (isoC or MeisoC). This orthogonal system, which does not interfere with the natural A-T and G-C pairing, is a valuable tool in synthetic biology, diagnostics, and drug development. The ability to accurately sequence nucleic acids containing **isoguanine** is crucial for verifying the integrity of synthetic constructs, understanding the outcomes of polymerase-based amplification, and developing novel therapeutic and diagnostic applications.

These application notes provide an overview of the techniques and challenges associated with sequencing isoG-containing nucleic acids and offer detailed protocols for established methods.

# Challenges in Sequencing Isoguanine-Containing Nucleic Acids

Several challenges are inherent to the enzymatic processing of nucleic acids containing **isoguanine**:

Tautomerism of Isoguanine: Isoguanine can exist in two tautomeric forms: the keto form, which correctly pairs with isocytosine, and the enol form, which can mispair with thymine[1]
 [2]. This can lead to mutations during PCR amplification and sequencing.



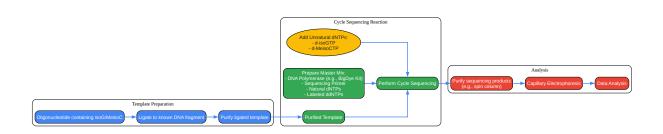
- Polymerase Fidelity and Efficiency: The choice of DNA polymerase is critical. Not all
  polymerases can efficiently or faithfully incorporate isoguanine nucleotides or extend from
  an isoG-isoC base pair. Family A polymerases, such as Taq polymerase and its derivatives,
  have been shown to be more accommodating of this unnatural base pair than some highfidelity proofreading polymerases[3][4].
- Disruption of Minor Groove Interactions: The isoG-MeisoC pair presents a different minor
  groove geometry compared to natural base pairs. This can disrupt interactions between the
  DNA and the polymerase, potentially leading to reduced replication efficiency, especially in
  sequences with a high density of the unnatural base pair[3].

# Established Sequencing Methodologies Modified Dye-Terminator (Sanger) Sequencing

Modified dye-terminator sequencing is a robust and generally useful method for determining the sequence of oligonucleotides containing **isoguanine** and its pairing partners. The principle involves a cycle sequencing reaction with a thermostable DNA polymerase, a mix of deoxynucleoside triphosphates (dNTPs), and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) that terminate chain elongation. For templates containing isoG and MeisoC, the reaction mix must be supplemented with the corresponding triphosphates (d-isoGTP and d-MeisoCTP).

Experimental Workflow for Modified Dye-Terminator Sequencing





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Caption: Workflow for modified dye-terminator sequencing of isoG-containing DNA.

Protocol: Modified Dye-Terminator Sequencing using BigDye™ Terminator v3.1 Kit

This protocol is adapted from established methods for sequencing oligonucleotides containing d-isoG and d-MeisoC.

#### 1. Template Preparation:

- For synthetic oligonucleotides, it is often necessary to ligate them to a larger DNA fragment with a known primer binding site to create a suitable sequencing template.
  - Design a linker oligonucleotide that is reverse complementary to the 3' end of your isoGcontaining oligonucleotide and the 5' end of a known DNA fragment.
  - Anneal the oligonucleotide, linker, and DNA fragment.



- Ligate the fragments using T4 DNA ligase in a buffer containing ATP at 20°C for 14 hours.
- Purify the ligated product using a standard DNA purification kit or gel electrophoresis.
- 2. Cycle Sequencing Reaction:
- Set up the cycle sequencing reactions in a total volume of 20  $\mu$ L.

Component	Volume/Amount
BigDye™ Terminator v3.1 Ready Reaction Mix	8 μL
5X Sequencing Buffer	2 μL
Primer (3.2 pmol)	1 μL
Template DNA (25 nM)	~1-5 µL (adjust as needed)
d-isoGTP (stock solution)	to a final concentration of 200-400 μM
d-MeisoCTP (stock solution)	to a final concentration of 100-400 μM
Nuclease-free water	to 20 μL

- Note: The optimal concentrations of d-isoGTP and d-MeisoCTP may need to be determined empirically for your specific template and polymerase.
- 3. Thermal Cycling:
- Perform cycle sequencing using the following parameters:
  - Initial Denaturation: 96°C for 1 minute
  - o 25 Cycles:
    - 96°C for 10 seconds
    - 50°C for 5 seconds
    - 60°C for 4 minutes



- Hold: 4°C
- 4. Purification of Sequencing Products:
- Remove unincorporated dye terminators and salts from the sequencing reaction. This can be done using spin columns (e.g., Edge Biosystems DTR spin columns) or ethanol/EDTA precipitation.
- 5. Capillary Electrophoresis:
- Resuspend the purified products in Hi-Di<sup>™</sup> Formamide.
- Denature at 95°C for 5 minutes and then snap-cool on ice.
- Analyze the samples on an automated DNA sequencer (e.g., Applied Biosystems 310 or 3730 Genetic Analyzer).

#### Data Interpretation:

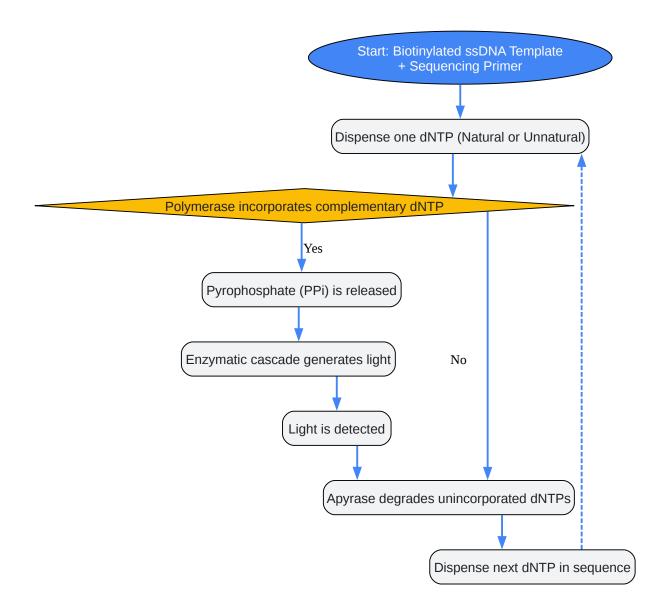
- At a position in the template containing isoguanine, the polymerase will incorporate 5-methylisocytosine. Since there is no corresponding dd-MeisoCTP, the polymerase will continue to extend until it incorporates a natural base terminator. This results in a signal drop-off at the isoG position.
- At a position in the template containing 5-methylisocytosine, the polymerase will incorporate **isoguanine**. Similarly, this leads to a signal drop-off.
- The misincorporation of thymine opposite **isoguanine** can sometimes be observed as a smaller, secondary peak in the thymine channel at the isoG position.

### **Modified Pyrosequencing**

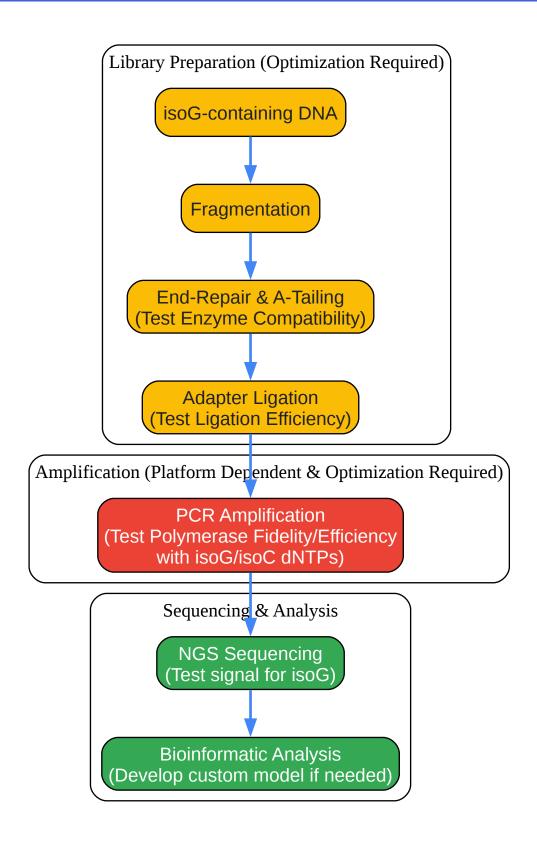
Pyrosequencing detects pyrophosphate (PPi) released during nucleotide incorporation. This method has been shown to be only partially successful for sequencing through isoG-MeisoC pairs. The primary challenge is the potential for incomplete nucleotide incorporation and misincorporation, which can lead to out-of-phase signals.

Logical Workflow for Modified Pyrosequencing









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